molecular formula C21H23BrN2O5 B377070 [(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromo-3-nitrobenzoate CAS No. 324056-83-9

[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromo-3-nitrobenzoate

Cat. No.: B377070
CAS No.: 324056-83-9
M. Wt: 463.3g/mol
InChI Key: LCLZYGHHFCXBEZ-UHFFFAOYSA-N
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Description

[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromo-3-nitrobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a cyclohexadienone moiety with a benzoate group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromo-3-nitrobenzoate typically involves multiple steps, starting with the preparation of the cyclohexadienone intermediate. This intermediate is then reacted with 2-bromo-3-nitrobenzoic acid under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis systems may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromo-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted benzoates.

Scientific Research Applications

Chemistry

In chemistry, [(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromo-3-nitrobenzoate is used as a precursor for synthesizing more complex molecules. It serves as a building block in organic synthesis and can be used to study reaction mechanisms and pathways.

Biology

The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies. It can be used to investigate enzyme interactions, protein binding, and other biological processes.

Medicine

In medicine, this compound may have potential applications in drug development. Its ability to undergo various chemical reactions makes it a candidate for designing new pharmaceuticals with specific biological activities.

Industry

Industrially, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it valuable in manufacturing processes.

Mechanism of Action

The mechanism of action of [(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromo-3-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Di-tert-butyl-4-hydroxycyclohexa-2,5-dien-1-ylidene)amino 2-bromo-3-nitrobenzoate
  • (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino 2-chloro-3-nitrobenzoate
  • (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino 2-bromo-3-methylbenzoate

Uniqueness

What sets [(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromo-3-nitrobenzoate apart from similar compounds is its specific combination of functional groups. The presence of both tert-butyl groups and the nitrobenzoate moiety provides unique reactivity and stability, making it suitable for specialized applications in research and industry.

Properties

CAS No.

324056-83-9

Molecular Formula

C21H23BrN2O5

Molecular Weight

463.3g/mol

IUPAC Name

[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromo-3-nitrobenzoate

InChI

InChI=1S/C21H23BrN2O5/c1-20(2,3)14-10-12(11-15(18(14)25)21(4,5)6)23-29-19(26)13-8-7-9-16(17(13)22)24(27)28/h7-11H,1-6H3

InChI Key

LCLZYGHHFCXBEZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NOC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])Br)C=C(C1=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=NOC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])Br)C=C(C1=O)C(C)(C)C

Origin of Product

United States

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